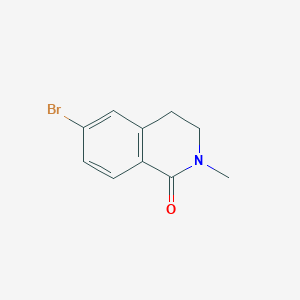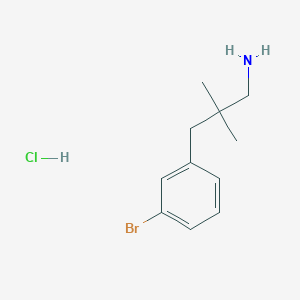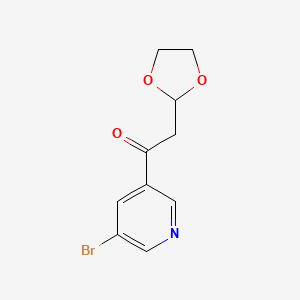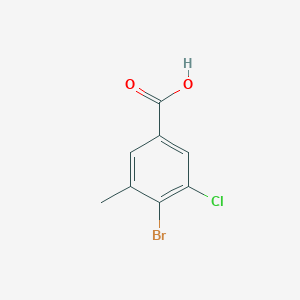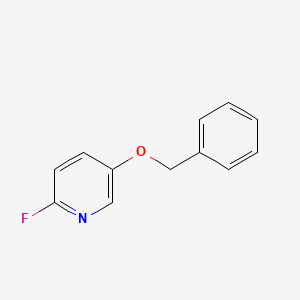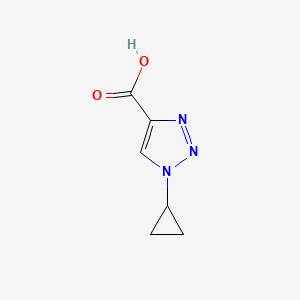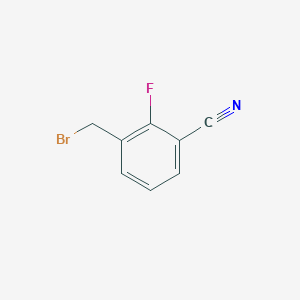
tert-Butyl (2-amino-4-bromophenyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (2-amino-4-bromophenyl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is used in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of “this compound” involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides . It is also used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and a 2-amino-4-bromophenyl group .Chemical Reactions Analysis
This compound undergoes a nucleophilic addition reaction by tertiary butoxy carbonic anhydride in the presence of triethyl amine . It also participates in palladium-catalyzed cross-coupling reactions with various aryl halides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a complexity of 253 .Applications De Recherche Scientifique
Synthèse des anilines N-Boc-protégées
Ce composé peut être utilisé dans la synthèse catalysée au palladium des anilines N-Boc-protégées . Les anilines N-Boc-protégées sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et autres composés organiques.
Synthèse des pyrroles tétrasubstitués
Le tert-Butyl (2-amino-4-bromophenyl)carbamate peut être utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes esters ou cétones en position C-3 . Les pyrroles sont une classe de composés organiques largement utilisés dans la synthèse de produits pharmaceutiques et de produits naturels.
Intermédiaire dans la synthèse de la céftolozane
Ce composé est un intermédiaire important dans la synthèse de la céftolozane , un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse dérivé de la modification structurelle du FK518. La céftolozane présente une bonne tolérance, un large spectre antibactérien, une forte activité contre les bactéries Gram-positives et Gram-négatives, ainsi qu'une forte activité antibactérienne contre Pseudomonas aeruginosa et Pseudomonas aeruginosa multirésistants .
Mécanisme D'action
Target of Action
Tert-Butyl (2-amino-4-bromophenyl)carbamate, also known as (2-Amino-4-bromo-phenyl)-carbamic acid tert-butyl ester, is a compound with a broad spectrum of biological activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that due to the presence of boc protection, it serves as an ideal substrate for suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
It is known that it affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids , which suggests that it may be involved in the formation of biaryl compounds in biochemical pathways.
Result of Action
It is known that the carbamate derivatives were associated with a broad spectrum of biological activities including anticonvulsant, antituberculosis, analgesic, anti-inflammatory, insecticidal, antifungal, antimicrobial, and antitumor properties .
Action Environment
It is known that the compound is a solid at room temperature , which suggests that its stability and efficacy may be influenced by temperature and other environmental conditions.
Analyse Biochimique
Biochemical Properties
tert-Butyl (2-amino-4-bromophenyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, this compound can form complexes with metal ions, which may influence its biochemical behavior and interactions with other biomolecules .
Cellular Effects
The effects of This compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses. Additionally, this compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of This compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of degradation products that could influence its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of This compound vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, depending on the duration and frequency of exposure.
Metabolic Pathways
This compound: is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with intracellular components. This distribution pattern can influence the compound’s biological activity and effectiveness .
Subcellular Localization
The subcellular localization of This compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may impact cellular energy metabolism .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYBSLDDHZDSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-15-7 | |
| Record name | 954239-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
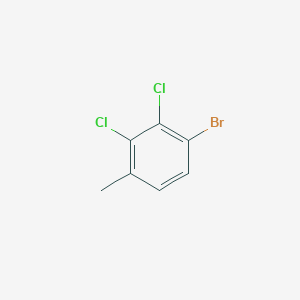

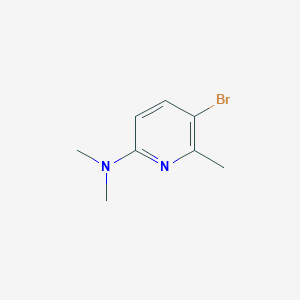

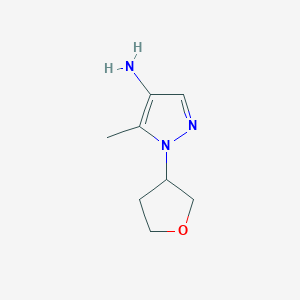
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
